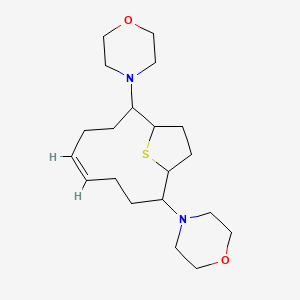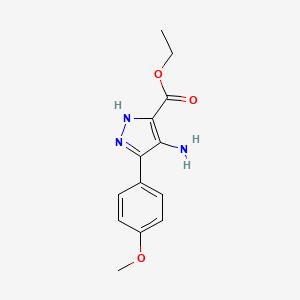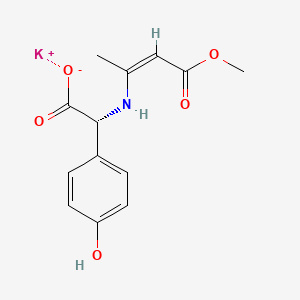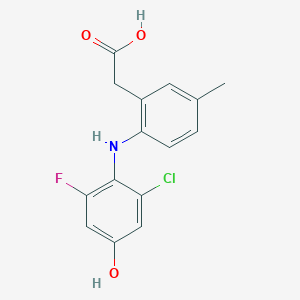
Lumiracoxib metabolite M23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lumiracoxib metabolite M23, also known as 4’-hydroxylumiracoxib, is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lumiracoxib. This compound is formed through the hydroxylation of lumiracoxib and plays a crucial role in the drug’s pharmacokinetics and pharmacodynamics. Lumiracoxib is primarily used for its anti-inflammatory and analgesic properties, targeting conditions such as osteoarthritis and acute pain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib metabolite M23 involves the hydroxylation of lumiracoxib This process can be achieved through various methods, including enzymatic and chemical hydroxylation
Chemical hydroxylation can be performed using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the selective hydroxylation of the lumiracoxib molecule.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through biotransformation processes using microbial or mammalian cell cultures expressing the necessary cytochrome P450 enzymes. This method allows for large-scale production of the metabolite with high specificity and yield. The process involves the fermentation of the microbial or mammalian cells in bioreactors, followed by extraction and purification of the metabolite.
化学反応の分析
Types of Reactions
Lumiracoxib metabolite M23 undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of carboxylated derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, alcohols, and substituted lumiracoxib derivatives. These products can have different pharmacological properties and applications.
科学的研究の応用
Lumiracoxib metabolite M23 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lumiracoxib and its metabolites in biological samples.
Biology: The metabolite is studied for its role in the metabolic pathways of lumiracoxib, providing insights into drug metabolism and pharmacokinetics.
Medicine: Research on this compound helps in understanding the drug’s efficacy, safety, and potential side effects. It also aids in the development of new NSAIDs with improved therapeutic profiles.
Industry: The metabolite is used in the pharmaceutical industry for quality control and regulatory compliance during the manufacturing of lumiracoxib.
作用機序
Lumiracoxib metabolite M23 exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The hydroxylation of lumiracoxib to form M23 does not significantly alter its COX-2 inhibitory activity, but it may influence the drug’s pharmacokinetics and distribution in the body.
類似化合物との比較
Similar Compounds
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory and analgesic properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Lumiracoxib Metabolite M23
This compound is unique due to its specific hydroxylation at the 4’ position, which distinguishes it from other COX-2 inhibitors. This specific modification can influence the drug’s metabolism, distribution, and excretion, potentially leading to differences in efficacy and safety profiles compared to other COX-2 inhibitors.
特性
CAS番号 |
220991-37-7 |
|---|---|
分子式 |
C15H13ClFNO3 |
分子量 |
309.72 g/mol |
IUPAC名 |
2-[2-(2-chloro-6-fluoro-4-hydroxyanilino)-5-methylphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO3/c1-8-2-3-13(9(4-8)5-14(20)21)18-15-11(16)6-10(19)7-12(15)17/h2-4,6-7,18-19H,5H2,1H3,(H,20,21) |
InChIキー |
LUNFHOZKXHTOLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2Cl)O)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


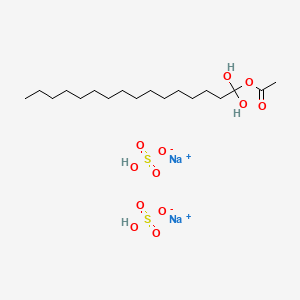
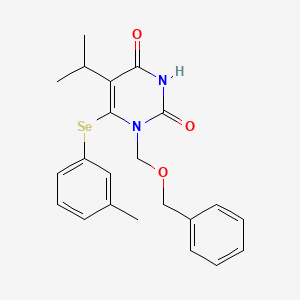

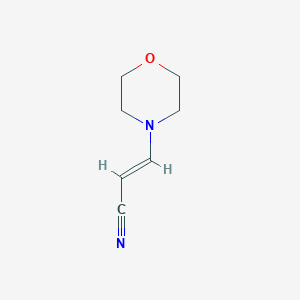

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

